molecular formula C25H34N2O4 B12783492 Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate CAS No. 71412-41-4

Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate

Cat. No.: B12783492
CAS No.: 71412-41-4
M. Wt: 426.5 g/mol
InChI Key: QZERSIIYAJUVIP-RTBURBONSA-N
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Description

Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is a chemical compound with a complex structure that includes two 2-methylbutyl groups and a methylenedi-4,1-phenylene core. This compound is known for its applications in various fields, including polymer synthesis and flame retardant materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of methylenedi-4,1-phenylene with 2-methylbutyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the biscarbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters to ensure consistent product quality. The reaction mixture is typically heated to a specific temperature to achieve optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler carbamate derivatives .

Scientific Research Applications

Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound’s biscarbamate groups can form stable linkages with various substrates, leading to cross-linking and stabilization of polymeric structures. This interaction is crucial in its role as a cross-linking agent in polymer synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is unique due to its specific 2-methylbutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific cross-linking and stabilization characteristics .

Properties

CAS No.

71412-41-4

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

[(2R)-2-methylbutyl] N-[4-[[4-[[(2R)-2-methylbutoxy]carbonylamino]phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C25H34N2O4/c1-5-18(3)16-30-24(28)26-22-11-7-20(8-12-22)15-21-9-13-23(14-10-21)27-25(29)31-17-19(4)6-2/h7-14,18-19H,5-6,15-17H2,1-4H3,(H,26,28)(H,27,29)/t18-,19-/m1/s1

InChI Key

QZERSIIYAJUVIP-RTBURBONSA-N

Isomeric SMILES

CC[C@@H](C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC[C@H](C)CC

Canonical SMILES

CCC(C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)CC

Origin of Product

United States

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